molecular formula C13H12N2 B11944398 4-Methylazobenzene CAS No. 6720-39-4

4-Methylazobenzene

Cat. No.: B11944398
CAS No.: 6720-39-4
M. Wt: 196.25 g/mol
InChI Key: GIJSVMOPNUOZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylazobenzene, also known as p-Methylazobenzene, is an organic compound with the molecular formula C13H12N2. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. The structure of this compound consists of a benzene ring substituted with a methyl group at the para position and an azo group (N=N) connecting it to another benzene ring.

Preparation Methods

4-Methylazobenzene can be synthesized through several methods, with the most common being the azo coupling reaction. This involves the reaction of diazonium salts with activated aromatic compounds. The general synthetic route includes:

Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

4-Methylazobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylazobenzene has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Methylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This change in configuration can affect the compound’s interaction with other molecules, making it useful in applications such as molecular switches and sensors. The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in molecular geometry .

Comparison with Similar Compounds

4-Methylazobenzene can be compared with other azo compounds such as azobenzene, 4-Methoxyazobenzene, and 4-Nitroazobenzene:

This compound’s uniqueness lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

CAS No.

6720-39-4

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

(4-methylphenyl)-phenyldiazene

InChI

InChI=1S/C13H12N2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

GIJSVMOPNUOZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.